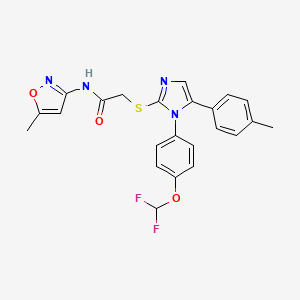

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, is a complex molecule that may be related to the class of acetamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of a thiazole or thiazolidine ring, which is then linked to an acetamide moiety. For example, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides involves the creation of a thiazolidine ring, which is a common structural feature in many biologically active compounds . Although the exact synthesis route for the compound is not provided, it likely involves similar steps, such as the formation of an imidazole ring, followed by the introduction of a thioether linkage and subsequent attachment of an acetamide group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with various substituents influencing the overall geometry and interactions within the crystal. For instance, in the case of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the molecule crystallizes with two independent molecules in the asymmetric unit, and the phenyl ring orientation varies slightly between the two molecules . This suggests that the compound may also exhibit polymorphism or different conformations depending on the crystal packing and intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide moiety and any additional functional groups present. The thiazole and thiazolidine rings can also engage in reactions, particularly those involving nucleophilic attack at the sulfur atom. While the specific reactions of the compound are not detailed, it is reasonable to assume that it could undergo similar reactions, such as hydrolysis of the acetamide group or substitution reactions at the thioether sulfur.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their specific substituents. For example, the presence of a difluoromethoxy group in the compound suggests increased lipophilicity and potential for hydrogen bonding, which could affect solubility and bioavailability. The crystal structure analysis of related compounds indicates that hydrogen bonding plays a significant role in the solid-state structure, which could influence the compound's melting point, solubility, and stability .

Applications De Recherche Scientifique

Novel Coordination Complexes and Antioxidant Activity

Research has synthesized pyrazole-acetamide derivatives, highlighting their role in forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Structural Characterization of Imidazole Derivatives

Studies have focused on the synthesis and structural analysis of imidazole derivatives, providing insights into their molecular configurations and interactions. This research is crucial for understanding the chemical properties and potential applications of these compounds in various biological contexts (Sethusankar et al., 2002).

Antimicrobial and Antifungal Activities

Imidazole derivatives targeting the dihydropteroate synthase enzyme have shown appreciable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as a new class of antibiotics, especially for resistant bacterial strains (Daraji et al., 2021).

Propriétés

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N4O3S/c1-14-3-5-16(6-4-14)19-12-26-23(33-13-21(30)27-20-11-15(2)32-28-20)29(19)17-7-9-18(10-8-17)31-22(24)25/h3-12,22H,13H2,1-2H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJWFXKHDBJAIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NOC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2540096.png)

![4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540099.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2540101.png)

![2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2540103.png)

![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)

![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)